Cas no 507472-06-2 (Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid)

Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- FMoc-(S)-3-AMino-3-(3-pyridyl)-propionic acid
- AB15298
- AC1ODZMY
- AG-F-70921
- CTK4J3100
- FMOC-D-PYG(3)-(C*CH2)OH
- MolPort-003-794-392
- CS-0179098
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
- Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid
- 507472-06-2
- fmoc-(s)-3-amino-3-(3-pyridyl)propanoic acid
- PS-12120
- MFCD03427986
- DTXSID10427502
- EN300-1164406
- E70661
- AKOS016843900
-
- MDL: MFCD03427986
- Inchi: InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
- InChI Key: IZXATJNDHWFETN-NRFANRHFSA-N
- SMILES: O=C(O)C[C@@H](C1=CN=CC=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
Computed Properties
- Exact Mass: 388.14200
- Monoisotopic Mass: 388.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 88.5Ų
Experimental Properties
- PSA: 88.52000
- LogP: 4.52700
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Security Information
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D771142-5g |
FMOC-(S)-3-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID |
507472-06-2 | 98% | 5g |
$1630 | 2024-06-06 | |
eNovation Chemicals LLC | D771142-2g |
FMOC-(S)-3-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID |
507472-06-2 | 98% | 2g |
$955 | 2023-05-17 | |
Chemenu | CM171807-5g |
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid |
507472-06-2 | 95% | 5g |
$712 | 2021-06-09 | |
TRC | F254920-100mg |
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid |
507472-06-2 | 100mg |
$ 250.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294690A-250 mg |
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid, |
507472-06-2 | 250MG |
¥677.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249768-1g |
Fmoc-(S)-3-Amino-3-(3-pyridyl)-propionic acid |
507472-06-2 | 98% | 1g |
¥3115.00 | 2024-05-11 | |
A2B Chem LLC | AG17075-250mg |
Fmoc-(s)-3-amino-3-(3-pyridyl)-propionic acid |
507472-06-2 | 98% | 250mg |
$137.00 | 2024-04-19 | |
A2B Chem LLC | AG17075-1g |
Fmoc-(s)-3-amino-3-(3-pyridyl)-propionic acid |
507472-06-2 | ≥ 97% (HPLC) | 1g |
$355.00 | 2024-04-19 | |
A2B Chem LLC | AG17075-100mg |
Fmoc-(s)-3-amino-3-(3-pyridyl)-propionic acid |
507472-06-2 | 98% | 100mg |
$86.00 | 2024-04-19 | |
Enamine | EN300-1164406-50mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid |
507472-06-2 | 95.0% | 50mg |
$84.0 | 2023-10-03 |
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid Related Literature
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid
Recent Advances in the Application of Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid (CAS: 507472-06-2) in Chemical Biology and Pharmaceutical Research
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid (CAS: 507472-06-2) is a specialized amino acid derivative widely used in peptide synthesis and drug discovery. This compound, featuring an Fmoc-protected amino group and a pyridyl side chain, has garnered significant attention due to its unique structural properties and versatile applications in chemical biology and pharmaceutical research. Recent studies have explored its role in the development of novel therapeutics, particularly in targeting protein-protein interactions and modulating enzymatic activity.
One of the key areas of research involving Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid is its incorporation into peptide-based inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the binding affinity of peptides to specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). The pyridyl moiety in the side chain was found to contribute to improved solubility and bioavailability, addressing common challenges in peptide drug development.
Another notable application of this compound is in the field of bioconjugation. Researchers have utilized Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid as a linker molecule to attach fluorescent probes or other functional groups to peptides and proteins. This approach has been instrumental in developing diagnostic tools and targeted drug delivery systems. A recent study highlighted its use in creating site-specific antibody-drug conjugates (ADCs), which showed promising results in preclinical models of cancer.
In addition to its role in drug development, Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid has been employed in the synthesis of peptidomimetics. These synthetic molecules mimic the structure and function of natural peptides but exhibit enhanced stability and resistance to enzymatic degradation. A 2024 publication in ACS Chemical Biology reported the successful design of peptidomimetics incorporating this compound, which demonstrated potent inhibitory effects against viral proteases, suggesting potential applications in antiviral therapy.
The synthesis and characterization of Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid have also been the subject of recent methodological advancements. Improved protocols for its preparation and purification have been developed, ensuring higher yields and purity for research and industrial applications. These advancements are critical for scaling up production and facilitating its broader adoption in pharmaceutical development.
Looking ahead, the versatility of Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid positions it as a valuable tool in the continued exploration of peptide-based therapeutics and bioconjugation strategies. Ongoing research is expected to uncover new applications, particularly in the areas of personalized medicine and targeted therapy. As the field advances, this compound is likely to play an increasingly important role in bridging the gap between chemical biology and clinical applications.
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